molecular formula C8H15NO3 B13154991 N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide

Cat. No.: B13154991
M. Wt: 173.21 g/mol
InChI Key: ZZEMWAOJNGCRLJ-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is an organic compound characterized by the presence of a hydroxyoxolane ring and a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Hydroxyoxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Amidation Reaction: The hydroxyoxolane intermediate is then reacted with 2-methylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, through its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide: Similar in structure but contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.

    N-(4-Hydroxyoxolan-3-yl)-2-ethylpropanamide: Similar but with an ethyl group instead of a methyl group, affecting its reactivity and applications.

Uniqueness

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyoxolane ring and methylpropanamide group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)

InChI Key

ZZEMWAOJNGCRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1COCC1O

Origin of Product

United States

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